molecular formula C7H7N5O2 B2583656 ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid CAS No. 842973-21-1

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid

Cat. No.: B2583656
CAS No.: 842973-21-1
M. Wt: 193.166
InChI Key: BRJOTBPWJLHRNN-UHFFFAOYSA-N
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Description

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a heterocyclic compound featuring a triazolopyridazine core linked to an amino-acetic acid moiety.

Properties

IUPAC Name

2-([1,2,4]triazolo[4,3-b]pyridazin-6-ylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N5O2/c13-7(14)3-8-5-1-2-6-10-9-4-12(6)11-5/h1-2,4H,3H2,(H,8,11)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRJOTBPWJLHRNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NN=CN2N=C1NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid typically involves the formation of the triazolo-pyridazine ring system followed by functionalization to introduce the amino-acetic acid moiety. One common method involves the cyclization of appropriate hydrazine derivatives with nitriles or carboxylic acids under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yields and purity of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods leverage optimized reaction conditions and catalysts to enhance efficiency and scalability. The use of environmentally friendly solvents and reagents is also a key consideration in industrial settings .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Modifications

  • Triazolo[4,3-b]pyridazine Derivatives: The triazolo[4,3-b]pyridazine scaffold is shared among all analogs. 3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid: Extending the chain to propanoic acid (vs. acetic acid) adds conformational flexibility and may alter binding kinetics in enzyme active sites .
Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent at 6-Position Molecular Formula Molar Mass (g/mol) Key Feature(s)
([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid Amino-acetic acid Not explicitly provided High polarity, zwitterionic
[(3-Isopropyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio]acetic acid Thio-acetic acid C10H12N4O2S 252.29 Lipophilic, thioether linkage
3-([1,2,4]Triazolo[4,3-b]pyridazin-6-ylthio)propanoic acid Thio-propanoic acid C9H10N4O2S 238.27 (estimated) Flexible chain, medicinal use

Biological Activity

([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C7H7N5O2
  • Molecular Weight : 193.16 g/mol
  • CAS Number : Not specified in the sources but can be derived from the molecular formula.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate various chemical precursors. The compound is often synthesized through methods that combine triazole and pyridazine derivatives with amino acids to enhance biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

  • Inhibition of Kinases : The compound has been evaluated for its ability to inhibit key kinases involved in cancer progression, specifically c-Met and Pim-1. In vitro studies demonstrated significant inhibitory effects with IC50 values of 0.163 μM for c-Met and 0.283 μM for Pim-1 .
  • Cytotoxicity : In a screening against 60 cancer cell lines, derivatives of this compound exhibited strong antiproliferative activity. For instance, certain derivatives showed a mean GI% value of 55.84%, indicating substantial cytotoxic effects on tumor cells .

The mechanisms by which this compound exerts its biological effects include:

  • Cell Cycle Arrest : The compound has been shown to induce S-phase arrest in MCF-7 breast cancer cells while promoting apoptosis through increased caspase-9 activity and downregulation of the PI3K-Akt-mTOR pathway .
  • Apoptosis Induction : Enhanced apoptosis was observed with a reported increase of 29.61-fold compared to controls when treated with specific derivatives of this compound .

Pharmacological Profile

The pharmacological profile of this compound suggests it may also possess:

  • Antimicrobial Activity : Preliminary tests indicated effectiveness against various microbial strains, making it a candidate for further exploration in antimicrobial therapy .
  • Anti-inflammatory Effects : Compounds derived from this scaffold have shown promising anti-inflammatory properties in various assays compared to standard treatments like curcumin .

Case Studies

Several studies have investigated the biological activity of triazolo derivatives:

  • Study on Dual Inhibitors : A recent study synthesized new derivatives targeting both c-Met and Pim-1 kinases. The results indicated that these compounds could significantly inhibit tumor growth in vitro and warrant further investigation in vivo .
  • Cytotoxicity Assessment : Another research effort assessed the cytotoxic effects across multiple cancer cell lines and found that certain derivatives exhibited enhanced activity compared to reference compounds .

Q & A

Q. How can synthesis of ([1,2,4]Triazolo[4,3-b]pyridazin-6-ylamino)-acetic acid derivatives be optimized for yield and purity?

Methodological Answer:

  • Step 1: Precursor Preparation
    Start with commercially available pyridazine or triazole precursors. Cyclization reactions involving hydrazine derivatives and aldehydes/ketones are common for triazole ring formation .
  • Step 2: Reaction Optimization
    • Temperature: Maintain reflux conditions (e.g., 120°C in glacial acetic acid for acetohydrazide formation) .
    • Solvent Selection: Use polar aprotic solvents like dimethylformamide (DMF) for nucleophilic substitutions or ethanol for condensation reactions .
    • Catalysts: Employ bases (e.g., sodium hydride) to deprotonate intermediates and enhance reactivity .
  • Step 3: Purification
    Monitor reactions via thin-layer chromatography (TLC) and purify using column chromatography or recrystallization .

Q. Reference Table 1: Key Reaction Conditions

StepReagents/ConditionsSource
CyclizationHydrazine derivatives, aldehydes/ketones
Acetohydrazide formationAcetic anhydride, glacial acetic acid, 120°C
Nucleophilic substitutionSodium hydride, DMF

Q. What analytical techniques are critical for characterizing this compound derivatives?

Methodological Answer:

  • Structural Confirmation:
    • X-ray Crystallography: Resolve atomic arrangements (e.g., bond lengths, angles) to validate core triazolopyridazine structures .
    • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to confirm substitution patterns and acetic acid moiety integration.
  • Purity Assessment:
    • HPLC: Quantify purity (>95% recommended for pharmacological assays) .
    • Mass Spectrometry: Verify molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced kinase inhibition?

Methodological Answer:

  • Step 1: Target Selection
    Focus on kinases like c-Met or Pim-1, which are implicated in cancer and responsive to triazolopyridazine derivatives .
  • Step 2: Docking Studies
    Use software (e.g., AutoDock Vina) to model interactions between the acetic acid moiety and kinase ATP-binding pockets. Prioritize derivatives with hydrogen bonding to key residues (e.g., hinge region) .
  • Step 3: SAR Analysis
    Introduce substituents (e.g., 4-methoxyphenyl, chlorophenyl) to the triazole or pyridazine rings and evaluate effects on binding affinity .

Q. Reference Table 2: Substituent Effects on Bioactivity

SubstituentObserved ActivitySource
4-ChlorophenylImproved c-Met inhibition (IC₅₀ < 1 µM)
PiperidineEnhanced solubility and CNS penetration
TrifluoromethylIncreased metabolic stability

Q. How should researchers resolve contradictions in reported biological activity data?

Methodological Answer:

  • Factor 1: Compound Purity
    Re-synthesize disputed compounds under standardized conditions (e.g., HPLC purity >98%) and retest in controlled assays .
  • Factor 2: Assay Conditions
    Compare cell lines (e.g., HCT-116 vs. HEK293), incubation times, and ATP concentrations in kinase assays .
  • Factor 3: Structural Variability
    Analyze batch-to-batch differences in substituent regiochemistry (e.g., 3- vs. 6-position modifications) using NMR .

Q. What strategies improve stability of this compound derivatives under physiological conditions?

Methodological Answer:

  • Strategy 1: Prodrug Design
    Esterify the acetic acid moiety to enhance membrane permeability, with in vivo hydrolysis releasing the active form .
  • Strategy 2: Stabilizing Formulations
    Use lyophilization with cryoprotectants (e.g., trehalose) for long-term storage .
  • Strategy 3: pH Optimization
    Conduct stability studies across pH 2–8 to identify degradation pathways (e.g., hydrolysis at acidic pH) .

Q. How can researchers validate the mechanism of action for novel derivatives?

Methodological Answer:

  • Step 1: Enzymatic Assays
    Measure IC₅₀ values against purified kinases (e.g., c-Met) using ADP-Glo™ luminescence assays .
  • Step 2: Cellular Validation
    Use Western blotting to assess downstream signaling (e.g., phospho-ERK inhibition in cancer cells) .
  • Step 3: In Vivo Models
    Evaluate antitumor efficacy in xenograft models, correlating plasma concentrations with target engagement .

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